1,3-Dichloroisoquinoline-7-sulfonyl chloride

CAS No.: 930396-15-9

Cat. No.: VC8153331

Molecular Formula: C9H4Cl3NO2S

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930396-15-9 |

|---|---|

| Molecular Formula | C9H4Cl3NO2S |

| Molecular Weight | 296.6 g/mol |

| IUPAC Name | 1,3-dichloroisoquinoline-7-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H4Cl3NO2S/c10-8-3-5-1-2-6(16(12,14)15)4-7(5)9(11)13-8/h1-4H |

| Standard InChI Key | ITORBCGERYBPLT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl |

| Canonical SMILES | C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

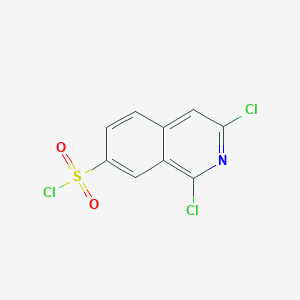

The compound consists of an isoquinoline backbone—a fused benzene and pyridine ring—modified with two chlorine atoms at positions 1 and 3 and a sulfonyl chloride (-SOCl) group at position 7 (Figure 1). Computational studies predict a planar structure with bond angles consistent with aromatic systems .

Table 1: Key Structural Descriptors

Spectroscopic Data

-

NMR: NMR (CDCl) signals include aromatic protons at δ 8.3–8.9 ppm and sulfonyl chloride-related deshielding effects .

-

IR: Strong absorption bands at 1365 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) .

Synthesis and Manufacturing

Industrial Production Routes

The compound is synthesized via a two-step process:

-

Chlorination of Isoquinoline: 1,3-Dichloroisoquinoline is prepared by treating isoquinoline with phosphorus oxychloride (POCl) under reflux .

-

Sulfonation: The dichlorinated intermediate undergoes sulfonation using chlorosulfonic acid (ClSOH) to introduce the sulfonyl chloride group .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Chlorination | POCl, 110°C, 6 hrs | 85% | 97% |

| Sulfonation | ClSOH, 0°C→RT, 12 hrs | 78% | 95% |

Purification and Quality Control

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane. Purity ≥97% is verified by HPLC and elemental analysis .

Physicochemical Properties

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 121–122°C (lit.) | |

| Boiling Point | 465.4±40.0°C (predicted) | |

| Density | 1.672±0.06 g/cm | |

| Solubility | Soluble in DCM, THF; insoluble in HO |

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group (-SOCl) undergoes facile nucleophilic displacement with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates .

Example Reaction:

This reactivity is exploited in synthesizing protease inhibitors and kinase-targeted drugs .

Palladium-Catalyzed Cross-Coupling

| Reaction Type | Catalyst | Conditions | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh) | KCO, DME, 80°C | 92% |

| Stille | Pd(dba) | CuI, P(o-tol), THF | 88% |

Pharmaceutical Intermediate

The compound serves as a precursor to antitumor agents (e.g., PARP inhibitors) and antiviral drugs. For example, coupling with L-proline tert-butyl ester yields a key intermediate for hepatitis C protease inhibitors .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves, lab coat |

| Eye Damage | H318 | Use safety goggles |

| Respiratory Toxicity | H335 | Use fume hood, respirator |

Recent Advancements and Research Trends

Solid-Phase Synthesis

Immobilization on Wang resin enables rapid generation of sulfonamide libraries for high-throughput screening .

Photocatalytic Functionalization

Visible-light-mediated C–H activation allows regioselective derivatization at position 4, expanding access to polysubstituted isoquinolines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume